
Triethyltin bromide
Overview
Description
Triethyltin bromide, also known as bromotriethylstannane, is an organotin compound with the molecular formula C6H15BrSn. It is a colorless liquid that is highly toxic and primarily used in scientific research. The compound is known for its neurotoxic and immunotoxic effects, making it a subject of interest in toxicology studies .
Preparation Methods
Triethyltin bromide can be synthesized through several methods. One common synthetic route involves the reaction of triethyltin chloride with hydrogen bromide. Another method includes the reaction of tetraethyltin with bromine. Industrial production methods often involve the use of Grignard reagents, where ethylmagnesium bromide reacts with tin tetrachloride to produce this compound .
Chemical Reactions Analysis
Triethyltin bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltin oxide.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: It undergoes nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. .
Scientific Research Applications
Toxicological Studies
Triethyltin bromide is primarily studied for its toxicological effects on biological systems. It serves as a model compound for understanding organotin toxicity.
- Neurotoxicity : Research indicates that this compound can induce neurotoxic effects in animal models. For instance, a study demonstrated that exposure leads to significant changes in behavior and neurological function in rats, highlighting its potential as a neurotoxin .
- Hematological Effects : Investigations into the interactions of this compound with red blood cells have shown alterations in cell membrane integrity and function, which could contribute to its overall toxicity profile .
- Cellular Mechanisms : The compound acts as an inhibitor of mitochondrial ATP synthase, disrupting energy production in cells. This property is utilized to study mitochondrial dysfunction and related diseases .
Biochemical Applications
In biochemistry, this compound is employed as a reagent to explore various metabolic pathways.
- Enzyme Inhibition Studies : this compound has been used to inactivate enzymes such as yeast hexokinase B. This inhibition allows researchers to examine enzyme kinetics and the effects of thiol compounds on enzyme reactivation .
- Metabolic Pathway Analysis : The compound's ability to inhibit oxidative phosphorylation makes it a valuable tool for studying metabolic pathways and energy production in cells .
Industrial Applications
Beyond biological research, this compound finds applications in industrial settings.
- Polymer Stabilization : Organotin compounds, including this compound, are utilized as heat stabilizers in polyvinyl chloride (PVC) products. Their effectiveness in enhancing thermal stability has been quantitatively evaluated through differential thermal analysis .
- Antifouling Agents : this compound has been historically used as an antifouling agent in marine coatings due to its biocidal properties. However, environmental concerns have led to restrictions on its use due to toxicity to aquatic life .
Case Study 1: Neurotoxicity Assessment
A study assessed the neurotoxic effects of this compound on rats. The findings indicated significant behavioral changes and neuronal damage, providing insights into the mechanisms of organotin-induced neurotoxicity.
Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and yeast hexokinase B revealed that the compound effectively inhibits enzyme activity. Subsequent experiments demonstrated reactivation through dithiothreitol treatment, illustrating potential pathways for mitigating toxicity .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Toxicology | Study of neurotoxic effects on animal models | Induces behavioral changes; affects hematology |
Biochemistry | Inhibition of metabolic enzymes | Inactivates hexokinase B; disrupts ATP synthesis |
Industrial Use | Stabilization of PVC products | Enhances thermal stability; used as antifouling agent |
Environmental Impact | Assessment of aquatic toxicity | Restricted use due to ecological concerns |
Mechanism of Action
The mechanism of action of triethyltin bromide involves its interaction with cellular membranes and proteins. It activates cyclic AMP-dependent protein kinases, leading to enhanced phosphorylation of proteins. This activation disrupts cellular signaling pathways, resulting in neurotoxic and immunotoxic effects. The compound also induces apoptosis in neuronal cells by activating glial cells and releasing pro-inflammatory cytokines .
Comparison with Similar Compounds
Triethyltin bromide is similar to other organotin compounds such as trimethyltin chloride, tributyltin chloride, and dibutyltin dichloride. it is unique in its specific neurotoxic and immunotoxic effects. Unlike other organotin compounds, this compound has a higher affinity for binding to hemoglobin and activating cyclic AMP-dependent protein kinases .
Similar Compounds
- Trimethyltin chloride
- Tributyltin chloride
- Dibutyltin dichloride
- Diphenyltin dichloride
This compound stands out due to its specific applications in neurotoxicity research and its unique chemical properties.
Biological Activity
Triethyltin bromide (TETB) is an organotin compound known for its diverse biological activities and potential toxicological effects. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is a member of the organotin family, characterized by its tin atom bonded to three ethyl groups and a bromine atom. Its chemical structure allows it to interact with biological systems in various ways, notably affecting neurotransmitter systems and cellular signaling pathways.
- Neurotransmitter Modulation : TETB has been shown to alter neurotransmitter levels in the brain, particularly affecting cyclic AMP (cAMP) pathways. Studies indicate that TETB activates cAMP-dependent protein kinases in human red blood cells and bovine brain tissues, suggesting a role in modulating neuronal signaling .
- Cytotoxicity : Research indicates that TETB exhibits cytotoxic effects on various cell lines. In one study, treatment with TETB resulted in significant reductions in cell viability, highlighting its potential as a cytotoxic agent .
- Behavioral Changes : Chronic exposure to TETB in animal models has been linked to long-term behavioral alterations. For instance, young rats exposed to TETB exhibited persistent changes in behavior, indicating neurotoxic effects that may have implications for developmental neurotoxicity .
Toxicological Profile
The toxicological profile of this compound reveals significant health risks associated with exposure. The following table summarizes key findings from various studies regarding its toxicity:
Study | Exposure Type | Findings |
---|---|---|
Alajouanine et al., 1958 | Ingestion | Reviewed 201 cases; 98 deaths reported due to acute poisoning from organotin compounds. |
Gerren et al., 1976 | Inhalation | Electrophysiological alterations observed in rodents exposed to triethyltin. |
Pluta and Ostrowska, 1987 | Intraperitoneal | Decreased cerebral blood flow by 30-40% followed by increased flow after 48 hours; brain edema noted. |
Iwamoto, 1960 | Chronic exposure | Severe bronchitis and vascular edema observed in rats after prolonged exposure to tributyltin mixtures. |
Case Studies
Several case studies highlight the severe neurological effects associated with triethyltin exposure:
- Case Study 1 : A group of workers exposed to trimethyltin compounds exhibited symptoms such as memory loss, disorientation, and aggressive behavior long after exposure ceased. Some individuals experienced persistent neurological deficits for years post-exposure .
- Case Study 2 : A laboratory incident involving a chemist who inhaled triethyltin vapors led to acute neurological symptoms including confusion and seizures. Follow-up evaluations revealed lasting cognitive impairments even months after the incident .
Research Findings
Recent studies have focused on the broader implications of this compound's biological activity:
- A study demonstrated that TETB could induce oxidative stress in neuronal cells, leading to apoptosis through mitochondrial dysfunction .
- Another investigation highlighted the potential for TETB to disrupt endocrine functions, raising concerns about its environmental persistence and bioaccumulation effects on wildlife and humans alike .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling triethyltin bromide in laboratory settings?
this compound requires strict safety measures due to its acute toxicity (oral LD₅₀: 6 mg/kg in rats) and neurotoxic effects. Key protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
- Spill Management: Absorb spills with inert materials (e.g., sand, silica gel) and dispose as hazardous waste .
- Storage: Keep in moisture-sensitive, airtight containers away from ignition sources .
- Emergency Response: For exposure, rinse skin/eyes immediately and seek medical attention. Do not induce vomiting if ingested .
Q. How can researchers determine the purity of this compound for experimental use?
Purity verification methods include:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H or ¹³C spectra to confirm molecular structure and detect impurities .
- Elemental Analysis: Quantify tin (Sn) and bromine (Br) content via inductively coupled plasma mass spectrometry (ICP-MS) .
- Chromatography: Use HPLC with UV detection to assess organic impurities, referencing CAS RN 2767-54-6 for validation .
Advanced Research Questions
Q. What experimental models are most effective for studying the neurotoxic effects of this compound?
Rodent models are widely used, with critical design considerations:
- Developmental Timing: Intraperitoneal injection on postnatal day (PND) 5 in rats induces persistent hippocampal damage and motor deficits, correlating with mossy fiber maturity .
- Behavioral Assays: Test acoustic startle response, figure-eight maze activity, and rope descent performance to quantify neurobehavioral changes .
- Histopathology: Post-mortem analysis of brain regions (e.g., hippocampus, olfactory bulbs) via immunohistochemistry or cresyl violet staining reveals neuronal loss .
Q. How can conflicting data on the persistence of triethyltin-induced neurobehavioral effects be resolved methodologically?
Discrepancies in long-term outcomes (e.g., transient vs. re-emerging deficits) require:
- Longitudinal Studies: Track cohorts from adolescence to adulthood (e.g., PND 23 to 120) to assess aging-related unmasking of effects .
- Dose-Response Analysis: Compare low (3 mg/kg) and high (6 mg/kg) doses to differentiate transient and permanent damage .
- Meta-Analysis: Pool data from studies using standardized neurobehavioral batteries (e.g., OECD TG 424) to identify confounding variables .
Q. What analytical techniques are recommended for quantifying this compound in biological tissues?
Q. How does the route of administration influence this compound toxicity outcomes?
- Intraperitoneal (IP) Injection: Rapid systemic absorption; ideal for studying acute neurotoxicity (e.g., 6 mg/kg in rats induces hippocampal lesions within 24 hours) .
- Oral Gavage: Mimics environmental exposure but has variable bioavailability due to first-pass metabolism .
- Inhalation: Limited to occupational studies; requires aerosolization in controlled chambers (e.g., 1640 mg/m³ in mice causes dyspnea) .
Q. What molecular mechanisms underlie this compound-induced neurotoxicity?
Key pathways include:
- Mitochondrial Dysfunction: Inhibition of ATP synthase and cytochrome c oxidase, leading to energy depletion .
- Lipid Peroxidation: Elevated malondialdehyde (MDA) levels in brain tissue, indicating oxidative stress .
- Glutamate Excitotoxicity: NMDA receptor overactivation due to impaired astrocytic glutamate uptake .
Q. What statistical approaches are appropriate for analyzing neurobehavioral data in triethyltin studies?
- Repeated-Measures ANOVA: Assess longitudinal changes in motor activity or auditory thresholds .
- Non-Parametric Tests (e.g., Kruskal-Wallis): Compare skewed data from small cohorts exposed to varying doses .
- Survival Analysis: Model latency to seizure onset or mortality post-exposure .
Q. Data Contradiction Analysis
Q. Why do some studies report transient neurobehavioral effects while others observe permanent damage?
Variability arises from:
- Age at Exposure: PND 5 exposure causes irreversible hippocampal CA3 damage, whereas PND 20 exposure shows recovery .
- Endpoint Selection: Short-term studies (≤30 days) may miss delayed neurodegeneration detectable at 120 days .
Q. How can researchers address discrepancies in ototoxicity findings across species?
Properties
IUPAC Name |
bromo(triethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.BrH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPIFPBKXYBDGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040712 | |
Record name | Triethyltin bromide | |
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Molecular Weight |
285.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethyl tin bromide is a clear colorless liquid. (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Boiling Point |
435 °F at 760 mmHg (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Flash Point |
210 °F (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
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Density |
1.63 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | TRIETHYL TIN BROMIDE | |
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CAS No. |
2767-54-6 | |
Record name | TRIETHYL TIN BROMIDE | |
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Record name | Triethyltin bromide | |
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Record name | Bromotriethylstannane | |
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Record name | Stannane, bromotriethyl- | |
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Record name | Triethyltin bromide | |
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Record name | Triethyltin bromide | |
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Record name | BROMOTRIETHYLSTANNANE | |
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Melting Point |
7.7 °F (NTP, 1992) | |
Record name | TRIETHYL TIN BROMIDE | |
Source | CAMEO Chemicals | |
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Retrosynthesis Analysis
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